5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride
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Overview
Description
5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride is a chemical compound with the molecular formula C7H8ClNO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .
Scientific Research Applications
5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives, such as:
- Pyridine-2-carboxylic acid
- Methanesulfonylpyridine
- Pyridine-2-sulfonic acid
Uniqueness
5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2825005-93-2 |
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Molecular Formula |
C7H8ClNO4S |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
5-methylsulfonylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO4S.ClH/c1-13(11,12)5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H |
InChI Key |
DABVAPHWDCTGMM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
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